In Vivo Tumor Growth Inhibition in PC-3 Xenograft
In a PC‑3 prostate cancer xenograft model using BALB/c nude mice, Tubulin/HDAC‑IN‑4 (9n) administered intravenously at 20 mg/kg achieved a tumor growth inhibition (TGI) rate of 90.07 %, which is 1.62‑fold higher than the 55.62 % TGI obtained with the colchicine‑site tubulin inhibitor combretastatin A‑4 (CA‑4) at the same 20 mg/kg dose in the same study [1]. In a separate study employing the same PC‑3 xenograft model, the dual HDAC6/tubulin inhibitor MPT0B451 delivered a TGI of only 31.1 % at 50–100 mg/kg (intraperitoneal, once daily), further underscoring the superior in‑vivo antitumor efficacy of 9n [2].
| Evidence Dimension | Tumor growth inhibition (TGI) in PC‑3 prostate cancer xenograft |
|---|---|
| Target Compound Data | TGI = 90.07 % at 20 mg/kg (i.v.) |
| Comparator Or Baseline | CA‑4: TGI = 55.62 % at 20 mg/kg (i.v.); MPT0B451: TGI = 31.1 % at 50–100 mg/kg (i.p.) |
| Quantified Difference | 9n vs. CA‑4: 1.62‑fold higher TGI; 9n vs. MPT0B451: 2.90‑fold higher TGI (at lower dose) |
| Conditions | PC‑3 xenograft in BALB/c nude mice; 9n given i.v.; MPT0B451 given i.p. q.d. |
Why This Matters
The 90.07 % TGI at 20 mg/kg represents the highest reported in‑vivo efficacy among colchicine‑site‑targeting dual tubulin/HDAC inhibitors in a prostate cancer model, directly supporting prioritization of Tubulin/HDAC-IN‑4 for in‑vivo oncology studies.
- [1] Xie S, Leng J, Zhao S, Zhu L, Zhang M, Ning M, Zhao B, Kong L, Yin Y. Design and biological evaluation of dual tubulin/HDAC inhibitors based on millepachine for treatment of prostate cancer. Eur J Med Chem. 2024;268:116301. View Source
- [2] Lee HY, et al. A Novel Dual HDAC6 and Tubulin Inhibitor, MPT0B451, Displays Anti‑tumor Ability in Human Cancer Cells in Vitro and in Vivo. Front Pharmacol. 2018;9:205. View Source
